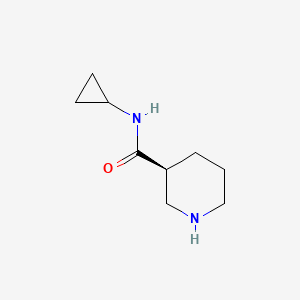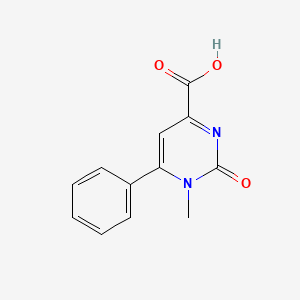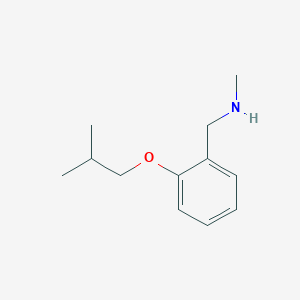![molecular formula C17H11Cl2N5 B1384858 6-Chlor-N-(3-chlorphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 1040662-85-8](/img/structure/B1384858.png)
6-Chlor-N-(3-chlorphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin
Übersicht
Beschreibung
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, more commonly known as 6-CPCPP, is a small molecule compound that has been the subject of numerous scientific studies. It has a wide range of applications in the fields of organic chemistry and biochemistry, including the synthesis of new compounds, the investigation of biochemical pathways, and the study of physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Das Pyrazolo[3,4-d]pyrimidin-Gerüst wird hinsichtlich seines Potenzials als Antituberkulosemittel untersucht. Forscher haben eine Bibliothek von Derivaten synthetisiert und deren Aktivität gegen Mycobacterium tuberculosis bewertet. Einige Verbindungen haben vielversprechende minimale Hemmkonzentrationen (MHK) gezeigt, was auf einen potenziellen Einsatz bei der Behandlung von Tuberkulose hindeutet .
Antibakterielle Aktivität
Es wurde berichtet, dass Pyrazolo[3,4-d]pyrimidine eine antibakterielle Aktivität gegen verschiedene Bakterienstämme aufweisen. Eine Reihe dieser Verbindungen mit unterschiedlichen Substituenten wurde gegen grampositive Staphylococcus aureus und gramnegative Escherichia coli getestet und zeigt ein Potenzial als antibakterielle Mittel .
Antikrebs-Screening
Das strukturelle Gerüst von Pyrazolo[3,4-d]pyrimidinen ermöglicht die Entwicklung von Verbindungen mit Antikrebseigenschaften. In-vitro-Screenings der synthetisierten Verbindungen wurden durchgeführt, um ihre Wirksamkeit gegen Krebszelllinien zu bewerten, was eine Grundlage für die weitere Entwicklung von Antikrebsmedikamenten bietet .
Lead-Optimierung für die Medikamentenentwicklung
Aufgrund ihrer arzneimittelähnlichen Eigenschaften, wie einem Molekulargewicht unter 400 und einem ClogP-Wert unter 4, gelten Pyrazolo[3,4-d]pyrimidin-Derivate als gute Kandidaten für die Lead-Optimierung in der Medikamentenentwicklung. Dieser Prozess beinhaltet die Modifizierung der Verbindung, um ihr pharmakologisches Profil zu verbessern .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit activity against various targets such as mycobacterium tuberculosis and cyclin-dependent kinases (CDKs) .
Mode of Action
It is suggested that the compound might interact with its targets leading to inhibition or modulation of their activity . The structure-activity relationship study suggests that different substitutions on the phenyl ring can influence the compound’s activity .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the pathways related to cell proliferation and bacterial growth .
Pharmacokinetics
It is noted that compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of many compounds .
Biochemische Analyse
Biochemical Properties
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer . This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby preventing the phosphorylation of key proteins required for cell cycle progression . The interaction is characterized by hydrogen bonding with specific amino acids in the active site of CDK2, leading to effective inhibition .
Cellular Effects
The effects of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways . The compound also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to potential resistance mechanisms developed by the cells .
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The therapeutic window for this compound is narrow, and careful dosage optimization is required to balance efficacy and toxicity .
Metabolic Pathways
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is metabolized primarily in the liver through cytochrome P450 enzymes . The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells, 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to various cellular compartments . The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . In the nucleus, the compound interacts with DNA and nuclear proteins, influencing gene expression and cell cycle regulation .
Eigenschaften
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-5-4-6-12(9-11)21-15-14-10-20-24(13-7-2-1-3-8-13)16(14)23-17(19)22-15/h1-10H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRKOSAJYBIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)







![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

